molecular formula C19H20N4O3 B2987593 N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 941957-71-7

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2987593
CAS No.: 941957-71-7
M. Wt: 352.394
InChI Key: KQLXJWHFXVIVGN-UHFFFAOYSA-N
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Description

N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group and a pyridin-2-ylmethyl substituent. The pyrrolidinone ring and pyridine moiety may enhance binding to biological targets, while the methyl group could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-11-14(7-8-16(13)23-10-4-6-17(23)24)22-19(26)18(25)21-12-15-5-2-3-9-20-15/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLXJWHFXVIVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=N2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below summarizes critical structural differences and biological activities of analogous oxalamides:

Compound Name/ID Structural Features Biological Activity/Application Key Data/NOEL References
Target Compound 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl, pyridin-2-ylmethyl Hypothesized antiviral/kinase inhibition N/A
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Umami flavoring agent NOEL: 100 mg/kg bw/day (rats, 93-day)
Compound 13 () Thiazolyl (hydroxyethyl, methyl), 4-chlorophenyl HIV entry inhibition Yield: 36%, LC-MS: 479.12 (M+H⁺)
Compound 16 () 4-hydroxybenzoyl, 4-methoxyphenethyl Enzyme inhibition (synthesis focus) Contains 23% dimer
Compound 1c () 4-chloro-3-(trifluoromethyl)phenyl, fluoro-substituted phenyl Anticancer (regorafenib analogue) Mp: 260–262°C, νmax: 1668 cm⁻¹
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6, ) Adamantyl, benzyloxy Synthetic intermediate Purity >90%, NMR-confirmed

Functional Group Impact on Activity

  • Pyrrolidinone vs.
  • Pyridinylmethyl vs. Pyridinylethyl : The shorter methyl linker in the target compound (vs. ethyl in S336) could reduce steric hindrance, favoring interactions with hydrophobic pockets .
  • Chloro/Methoxy Substitution : Chlorophenyl groups (e.g., Compound 13) are associated with antiviral activity, while methoxy groups (e.g., S336) improve metabolic stability and flavoring properties .

Metabolic Pathways

Oxalamides generally undergo hydrolysis of the oxalamide bond, followed by oxidation of aromatic/heterocyclic rings and conjugation with glucuronic acid . The target compound’s pyrrolidinone ring may undergo cytochrome P450-mediated oxidation, while the pyridine moiety could slow hydrolysis compared to S336’s dimethoxybenzyl group .

Toxicity and NOEL Values

  • S336: A NOEL of 100 mg/kg bw/day in rats provides a safety margin >33 million for flavoring use .
  • Compound 13: No toxicity data reported, but its 4-chlorophenyl group may raise concerns about bioaccumulation .
  • Target Compound: Safety may align with S336 if metabolism is similar, but the pyrrolidinone ring could introduce unique metabolites requiring evaluation .

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